
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyridin-2-yl-imidazol-1-yl-ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzamide structure and the addition of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
化学反応の分析
Types of Reactions
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions on the benzamide core could introduce various functional groups.
科学的研究の応用
The biological evaluation of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has revealed its potential as a selective inhibitor of specific kinases, particularly c-Jun N-terminal kinase 3 (JNK3). This selectivity is crucial as JNK3 is implicated in several neurodegenerative diseases. The compound exhibits moderate inhibitory activity against JNK3 while showing significantly lower activity against p38α MAP kinase, making it a candidate for further development in therapeutic applications .
Cancer Therapy
The ability of the compound to inhibit JNK3 suggests its potential role in cancer treatment. JNK3 is known to be involved in cell proliferation and survival pathways that are often dysregulated in cancer cells. By selectively targeting this kinase, the compound may help in developing therapies that can reduce tumor growth without affecting normal cellular functions.
Neurodegenerative Diseases
Given the involvement of JNK3 in neurodegenerative processes, this compound could be explored for its neuroprotective effects. Inhibiting JNK3 may mitigate neuronal cell death associated with diseases like Alzheimer's and Parkinson's disease.
Inflammatory Disorders
The selectivity against p38α MAP kinase also positions this compound as a potential therapeutic agent for inflammatory disorders. By modulating signaling pathways involved in inflammation, it could provide relief in conditions such as rheumatoid arthritis or chronic inflammatory diseases.
Case Study 1: Inhibition Studies
In a study evaluating the inhibitory effects of various compounds on JNK3 and p38α MAP kinases, this compound demonstrated a significant decrease in JNK3 activity while maintaining low p38α inhibition levels. This profile indicates its potential utility in selectively targeting JNK3-related pathways without broadly inhibiting other kinases .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has shown that modifications to the imidazole and pyridine rings can enhance selectivity and potency against JNK3. Such studies are critical for optimizing lead compounds for clinical development .
作用機序
The mechanism of action of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridin-2-yl-imidazol-1-yl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.
Trifluoromethylpyridines: These compounds also feature a pyridine ring and are used in agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
生物活性
The compound 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, often referred to as a pyridinylimidazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The compound is synthesized through a nucleophilic aromatic substitution reaction involving 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine and p-phenylenediamine under acidic conditions. The reaction typically occurs at elevated temperatures (around 180 °C) and yields a product that can be purified through flash-column chromatography. Characterization techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction confirm the structure and purity of the compound .
Enzyme Inhibition
The primary biological activity of this compound is its inhibition of specific mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase 3 (JNK3) and p38α MAP kinase. The compound exhibits moderate affinity towards JNK3, with an IC50 in the triple-digit nanomolar range, while showing selectivity against p38α MAP kinase .
Table 1: Inhibition Potency of this compound
Kinase Type | IC50 (nM) | Selectivity Ratio |
---|---|---|
JNK3 | ~300 | - |
p38α MAPK | >5000 | >200-fold |
Antimicrobial Activity
In addition to its kinase inhibition properties, the compound has been evaluated for antimicrobial activity. While specific data on its antibacterial or antifungal activities were not highlighted in the available literature, related compounds in its class have shown varying degrees of efficacy against pathogens such as Xanthomonas oryzae and Botrytis cinerea .
Case Studies
A study conducted on related pyridinylimidazole derivatives indicated that structural modifications could enhance biological activity. For instance, compounds with similar scaffolds were found to exhibit significant antifungal properties against Rhizoctonia solani with EC50 values comparable to established fungicides . This suggests that derivatives of this compound may also possess similar or enhanced activities.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with JNK3. The binding energy calculations indicated favorable interactions between the compound and the active site residues of JNK3, which may explain its inhibitory effects . Such computational studies are crucial for understanding the mechanism of action at a molecular level.
特性
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-16-8-3-2-6-14(16)18(23)21-11-13-22-12-10-20-17(22)15-7-4-5-9-19-15/h2-10,12H,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVHIHHKHCVGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。